Salt Form Stability: Bupropion Hydrobromide vs. Hydrochloride under Accelerated Conditions
Bupropion hydrobromide salt formulations are claimed to possess enhanced stability compared to otherwise equivalent bupropion hydrochloride compositions. Patent disclosures specify that these stability advantages are observable when compositions are stored for at least 3 months and/or at least 6 months at 40°C [1]. This directly informs formulation development and procurement decisions when long-term shelf-life is a primary concern.
| Evidence Dimension | Stability under accelerated storage conditions |
|---|---|
| Target Compound Data | Formulations of bupropion hydrochloride are established as the baseline standard in pharmacopoeias. |
| Comparator Or Baseline | Bupropion hydrobromide salt compositions |
| Quantified Difference | Comparator (hydrobromide) is claimed to be more stable than the target (hydrochloride) after storage for ≥3 months at 40°C [1]. |
| Conditions | Storage at 40°C for 3-6 months, as per patent claims. |
Why This Matters
This data confirms that bupropion hydrochloride has a specific stability profile distinct from the hydrobromide salt, which is critical for researchers to consider when designing formulations or selecting a salt for long-term stability studies.
- [1] Oberegger W, et al. Modified release formulations of a bupropion salt. Patent Application RU-2007147343-A. 2005. View Source
